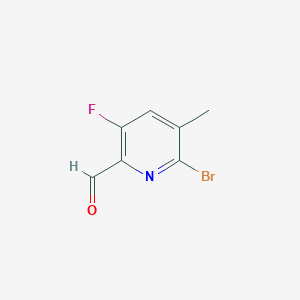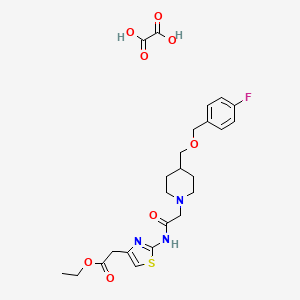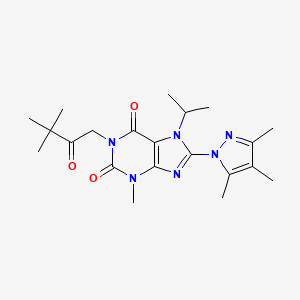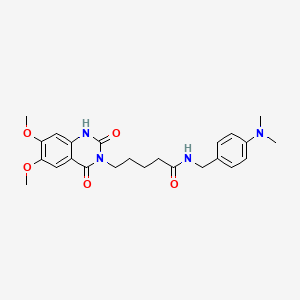![molecular formula C25H27N7O2S B2959530 (4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(ethylthio)phenyl)methanone CAS No. 920418-74-2](/img/structure/B2959530.png)
(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(ethylthio)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including an ethoxyphenyl group, a triazolopyrimidinyl group, a piperazinyl group, and an ethylthiophenyl group. These groups are likely to confer specific chemical properties to the molecule, such as reactivity, polarity, and potential biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. X-ray diffraction is commonly used to determine the structure of complex organic molecules .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the piperazine ring is often involved in reactions with acids and bases, while the triazolopyrimidine ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethoxyphenyl and ethylthiophenyl groups could increase the compound’s hydrophobicity, while the piperazine ring could contribute to its basicity .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
- Novel derivatives of triazole, including those similar to the chemical , have been synthesized and tested for their antimicrobial activities. Some of these compounds were found to possess good or moderate activities against test microorganisms (Bektaş et al., 2007).
Antagonist Activity in Pharmaceutical Research
- Derivatives of 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione, similar in structure to the chemical , have been prepared and tested for 5-HT2 and alpha 1 receptor antagonist activity, indicating potential applications in pharmaceutical research (Watanabe et al., 1992).
Application in β-Lactam Antibiotics Synthesis
- Compounds related to the given chemical have been utilized in the synthesis of key intermediates for the production of β-lactam antibiotics, which are crucial in the pharmaceutical industry (Cainelli et al., 1998).
Imaging of Cerebral Adenosine Receptors
- Derivatives structurally related to the chemical have been developed for mapping cerebral adenosine A2A receptors with PET, highlighting its potential use in neurological research and diagnostics (Zhou et al., 2014).
Potential Antihypertensive Agents
- Some derivatives of 1,2,4-triazolo[1,5-alpha]pyrimidines, which are chemically related, have been synthesized and tested for their antihypertensive activity, indicating potential therapeutic applications (Bayomi et al., 1999).
HPLC Determination in Novel Anticonvulsant Agents
- High-Performance Liquid Chromatography (HPLC) methods have been developed for determining related substances in novel anticonvulsant agents, which include compounds structurally related to the chemical (Severina et al., 2021).
Tubulin Polymerization Inhibitors
- A series of derivatives, including those structurally similar to the given chemical, have been identified as potent inhibitors of tubulin polymerization, suggesting their use in cancer research (Prinz et al., 2017).
Wirkmechanismus
Target of action
[1,2,3]triazolo[4,5-d]pyrimidine derivatives have been found to inhibit c-Met/VEGFR-2 kinases . These kinases play a crucial role in cell growth and survival, and their inhibition can lead to the suppression of tumor growth.
Mode of action
These compounds interact with the ATP-binding site of the kinases, preventing the phosphorylation and activation of downstream signaling pathways .
Biochemical pathways
The inhibition of c-Met/VEGFR-2 kinases affects multiple signaling pathways involved in cell proliferation, survival, and angiogenesis .
Result of action
The inhibition of c-Met/VEGFR-2 kinases by these compounds can lead to the suppression of tumor growth .
Safety and Hazards
Zukünftige Richtungen
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. For example, it could be interesting to study its interactions with various biological targets and assess its potential as a therapeutic agent .
Eigenschaften
IUPAC Name |
[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(2-ethylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7O2S/c1-3-34-19-11-9-18(10-12-19)32-24-22(28-29-32)23(26-17-27-24)30-13-15-31(16-14-30)25(33)20-7-5-6-8-21(20)35-4-2/h5-12,17H,3-4,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVELUELQKDCBRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=CC=C5SCC)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2959453.png)

![1-[(4-methoxyphenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2959456.png)


![2-{[(4-Fluorophenyl)methyl]sulfanyl}-5-(piperidin-1-ylmethyl)-1,4-dihydropyrimidin-4-one](/img/structure/B2959462.png)
![2-(4-cyano-2-ethyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2959463.png)
![2-(4-(1-phenyl-4-(p-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol](/img/structure/B2959465.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2959466.png)

![N-(2,5-dimethoxyphenyl)-2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2959469.png)
